SDMA SDMA N(omega),N'(omega)-dimethyl-L-arginine is a L-arginine derivative having two methyl groups at the N(omega)- and N'(omega)-positions It has a role as an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is a member of guanidines, a non-proteinogenic L-alpha-amino acid, a L-arginine derivative and a dimethylarginine. It is a conjugate base of a N(omega),N('omega)-dimethyl-L-argininium(1+). It is a tautomer of a N(omega),N'(omega)-dimethyl-L-arginine zwitterion.
Symmetric Dimethylarginine is a dimethylated derivative of L-arginine where the two methyl groups are attached to arginine in a symmetrical configuration. Symmetric dimethylarginine (SDMA) is formed when S-adenosylmethionine protein N-methyltransferases transfer one methyl group from S-adenosylmethionine to each of the two guanidine nitrogen groups of a single arginine residue in a protein. SDMA is released when the protein is degraded. SDMA doesn't bind nitric oxide synthase (NOS) but may noncompetitivelty inhibit nitric oxide (NO) synthesis by reducing L-arginine availability; it also may play a role in the modulation of cardiovascular homeostasis and renal function.
Symmetric dimethylarginine is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. Symmetric dimethylarginine (SDMA) is an endogenously produced inhibitor of nitric oxide synthase (EC-Number 1.14.13.39). However, elevated levels of SDMA occur in patients with vascular disease, especially suffering end-stage renal disease. (A3290).
Brand Name: Vulcanchem
CAS No.: 30344-00-4
VCID: VC0007348
InChI: InChI=1S/C8H18N4O2/c1-10-8(11-2)12-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12)/t6-/m0/s1
SMILES: CNC(=NC)NCCCC(C(=O)O)N
Molecular Formula: C8H18N4O2
Molecular Weight: 202.25 g/mol

SDMA

CAS No.: 30344-00-4

Cat. No.: VC0007348

Molecular Formula: C8H18N4O2

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

SDMA - 30344-00-4

CAS No. 30344-00-4
Molecular Formula C8H18N4O2
Molecular Weight 202.25 g/mol
IUPAC Name (2S)-2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid
Standard InChI InChI=1S/C8H18N4O2/c1-10-8(11-2)12-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12)/t6-/m0/s1
Standard InChI Key HVPFXCBJHIIJGS-LURJTMIESA-N
Isomeric SMILES CNC(=NC)NCCC[C@@H](C(=O)O)N
SMILES CNC(=NC)NCCCC(C(=O)O)N
Canonical SMILES CNC(=NC)NCCCC(C(=O)O)N

Biochemical and Physiological Properties of SDMA

Biosynthesis and Excretion

Produced constitutively by all nucleated cells during protein turnover, SDMA is released into circulation following proteolysis . The kidneys account for >90% of its elimination via glomerular filtration, with minimal tubular reabsorption or secretion . Hepatic clearance contributes marginally in humans, though this pathway remains less characterized in companion animals .

Table 1: Comparative Excretion Pathways of SDMA and ADMA

ParameterSDMAADMA
Primary Excretion RouteRenal (glomerular filtration)Renal (40–70%) and hepatic (30–60%)
Tubular HandlingNo reabsorptionPartial reabsorption
Influencing FactorsDiet, GFRGFR, DDAH activity

SDMA as a Renal Biomarker

Correlation With Glomerular Filtration Rate (GFR)

AKI GradeMedian SDMA (μg/dL)SDMA >15 μg/dL (%)Median Creatinine (mg/dL)
Non-AKI13.93380.9
Grade 113.7331.1
Grade 2–425.7–48.975–1002.2–8.9

Methodological Considerations for SDMA Measurement

Analytical Techniques

The gold standard for SDMA quantification is high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), offering precision at low concentrations (detection limit: 0.1 μmol/L) . Immunoassays, such as IDEXX’s proprietary test, provide rapid clinical results but may exhibit cross-reactivity with arginine metabolites .

Preanalytical Stability

Canine and feline SDMA remains stable in serum/plasma for 14 days at 4°C and >1 year at -20°C, facilitating retrospective studies . Human samples show comparable stability, though hemolysis and hyperlipidemia may interfere with immunoassays .

SDMA in Cardiovascular and Cerebrovascular Disease

Endothelial Dysfunction and Nitric Oxide Pathways

Although SDMA lacks direct NOS inhibitory activity, it disrupts endothelial function by:

  • Impairing VEGF-induced eNOS phosphorylation (IC₅₀ = 6.1 μM)

  • Reducing HDL-mediated NO bioavailability via TLR-2/NADPH oxidase activation

  • Enhancing monocyte adhesion through CD11a/CD18 upregulation

Association With Stroke Risk

Prospective cohort studies link elevated SDMA to a 2.1-fold increased risk of ischemic stroke (95% CI: 1.3–3.4), independent of renal function . Mechanistically, SDMA-laden HDL particles promote cerebral endothelial oxidative stress, accelerating blood-brain barrier dysfunction .

Emerging Roles in Systemic Inflammation

Immune Modulation

At concentrations ≥3 μM, SDMA stimulates TNF-α and IL-6 secretion in monocytes via NF-κB activation, exacerbating inflammatory cascades in conditions like CKD and sepsis . In murine models, intrarenal SDMA administration suppresses STAT4 signaling, skewing T-cell responses toward a pro-inflammatory Th1 phenotype .

Limitations and Future Directions

Diagnostic Specificity

SDMA’s specificity for GFR declines remains contentious. In dogs, 22% of non-AKI AP cases showed false-positive SDMA elevations, potentially reflecting extrarenal clearance variations or assay interference . Human studies report similar specificity limitations compared to iohexol clearance .

Research Priorities

Key unanswered questions include:

  • SDMA’s role in non-renal vascular pathologies

  • Optimal cutoff values for early AKI detection across species

  • Pharmacokinetic interactions with common nephrotoxins

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